Product packaging for [1-(4-Fluorophenyl)ethyl](propyl)amine(Cat. No.:)

[1-(4-Fluorophenyl)ethyl](propyl)amine

Cat. No.: B13303181
M. Wt: 181.25 g/mol
InChI Key: ARLKPYRUMJJANB-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. smolecule.comresearchgate.net The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.comresearchgate.net

Fluorine's impact on metabolic stability often arises from the strength of the carbon-fluorine bond, which can block sites of metabolism by cytochrome P450 enzymes. researchgate.net Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with physiological environments. smolecule.com In the context of 1-(4-Fluorophenyl)ethylamine, the para-substituted fluorine on the phenyl ring is a common modification in many biologically active compounds. This substitution can influence the electronic properties of the aromatic ring, which in turn can affect its interaction with protein receptors. smolecule.com

The table below presents a comparison of the calculated properties of a parent compound, 1-phenylethylamine (B125046), with its 4-fluoro derivative, illustrating the influence of fluorine substitution.

Property1-Phenylethylamine1-(4-Fluorophenyl)ethylamine
Molecular Formula C₈H₁₁NC₈H₁₀FN
Molecular Weight 121.18 g/mol 139.17 g/mol
LogP (calculated) 1.31.5
pKa (predicted) 9.59.3

Note: Data for 1-phenylethylamine and 1-(4-fluorophenyl)ethylamine is sourced from publicly available chemical databases. nih.gov LogP and pKa values are predicted and can vary based on the calculation method.

Relevance in Amine Chemistry Research

As a secondary amine, 1-(4-Fluorophenyl)ethylamine is part of a class of organic compounds that are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active molecules, including pharmaceuticals and natural products. The synthesis of amines, particularly chiral amines, is a significant focus of chemical research.

A common and versatile method for the synthesis of secondary amines like the title compound is reductive amination. organic-chemistry.orgbyu.edu This reaction typically involves the condensation of a ketone or aldehyde with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org For the synthesis of 1-(4-Fluorophenyl)ethylamine, this would likely involve the reaction of 4-fluorophenylacetone with propylamine (B44156) in the presence of a reducing agent. organic-chemistry.org

The development of efficient and stereoselective methods for amine synthesis is an active area of research, with significant efforts dedicated to the use of various catalysts and reducing agents to achieve high yields and enantiomeric purity. organic-chemistry.org

Overview of Research Trajectories for Related Amines

Research into phenethylamine (B48288) derivatives, particularly those with substitutions on the phenyl ring and the amine nitrogen, has been a cornerstone of medicinal chemistry for decades. The primary focus of this research has been the exploration of their interactions with various receptors in the central nervous system, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors.

Structure-activity relationship (SAR) studies of related phenethylamines have revealed that modifications to different parts of the molecule can have profound effects on their pharmacological profiles. For instance, the nature and position of substituents on the aromatic ring, the length and branching of the alkyl chain, and the nature of the substituents on the nitrogen atom all play crucial roles in determining a compound's potency and selectivity for its biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN B13303181 [1-(4-Fluorophenyl)ethyl](propyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

ARLKPYRUMJJANB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies for 1 4 Fluorophenyl Ethylamine

Established Reaction Pathways for Amine Synthesis

The formation of 1-(4-fluorophenyl)ethylamine can be achieved through several well-established synthetic routes. The choice of method often depends on factors such as desired stereochemistry, scale, and the availability of starting materials. Key strategies include reductive amination, alkylation reactions, and palladium-catalyzed processes.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1-(4-fluorophenyl)ethylamine, the primary precursor is 4-fluoroacetophenone.

The reaction can be performed directly by combining the ketone, an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) salts), and a reducing agent in a one-pot synthesis. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the iminium ion intermediate over the starting ketone. masterorganicchemistry.comharvard.edu Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method. wikipedia.org

A classic variation of this pathway is the Leuckart reaction , which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org This method typically requires high temperatures (120-165 °C) to proceed. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. mdma.ch Recent advancements have shown that adjusting the molar ratios of the reagents can significantly accelerate the Leuckart reaction, reducing reaction times from many hours to under 30 minutes in some cases. google.comgoogle.com

MethodReducing Agent/ReagentTypical ConditionsKey Features
Direct Reductive Amination NaBH₃CN or NaBH(OAc)₃Neutral or weakly acidic pH (pH 6-7)Mild conditions; high selectivity for iminium ion reduction; avoids overalkylation. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalystElevated pressure and temperatureCan be highly efficient; avoids hydride reagents. wikipedia.org
Leuckart Reaction Ammonium Formate or FormamideHigh temperature (120-185 °C)One-step process from ketone; classic method. wikipedia.orggoogle.com

Alkylation Reactions

Alkylation reactions provide another route to primary amines, effectively avoiding the common issue of overalkylation seen in the direct alkylation of ammonia. masterorganicchemistry.com The Gabriel synthesis is a hallmark method in this category, transforming primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.orgbyjus.com

In the context of synthesizing 1-(4-fluorophenyl)ethylamine, the starting material would be 1-(1-haloethyl)-4-fluorobenzene. The synthesis proceeds in two main steps:

N-Alkylation : The phthalimide anion, acting as an ammonia surrogate (H₂N⁻), displaces the halide from the alkyl halide in an Sₙ2 reaction. This forms an N-alkylphthalimide intermediate. The bulky phthalimide group prevents overalkylation. masterorganicchemistry.comlibretexts.org

Deprotection : The primary amine is liberated from the phthalimide intermediate. While traditional methods used harsh acidic or basic hydrolysis, the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a milder, neutral solution, is now common. masterorganicchemistry.comthermofisher.com

A significant limitation of the Gabriel synthesis is that it generally fails with secondary alkyl halides due to competing elimination reactions. wikipedia.org

StepReagentPurpose
1. Deprotonation (optional) Strong base (e.g., KOH)Generates the nucleophilic phthalimide anion from phthalimide. libretexts.org
2. N-Alkylation 1-(1-haloethyl)-4-fluorobenzeneThe phthalimide anion attacks the alkyl halide to form the N-alkylphthalimide intermediate. masterorganicchemistry.com
3. Amine Liberation Hydrazine (N₂H₄)Cleaves the intermediate to release the primary amine and a phthalhydrazide (B32825) byproduct. thermofisher.com

Palladium-Catalyzed Amination Routes

Modern synthetic chemistry has been greatly advanced by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction creates a carbon-nitrogen bond between an aryl halide or triflate and an amine. While typically used for coupling existing amines, variations have been developed to synthesize primary arylamines using ammonia surrogates or ammonium salts.

This approach could theoretically be applied to synthesize 1-(4-fluorophenyl)ethylamine, although it is less direct than reductive amination. The pathway would involve the coupling of an ammonia equivalent with a suitable precursor like 1-ethenyl-4-fluorobenzene (4-fluorostyrene). The development of specialized palladium catalysts and ligands has enabled these reactions to proceed with good to excellent yields under relatively mild conditions. nih.gov

Stereoselective Synthesis Strategies

Since 1-(4-fluorophenyl)ethylamine is a chiral molecule, the ability to synthesize specific enantiomers (R or S) is crucial for its application in pharmaceuticals. Stereoselective synthesis can be achieved through two primary approaches: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis : This involves creating the desired enantiomer directly. One powerful method is the use of ω-transaminase (ω-TA) enzymes. semanticscholar.org These biocatalysts can convert a prochiral ketone, such as 4-fluoroacetophenone, into a single enantiomer of the amine with high enantiomeric excess (ee). The process is highly selective and operates under environmentally benign conditions. semanticscholar.org Another approach involves the asymmetric reduction of an intermediate imine using a chiral catalyst. nih.gov

Classical Resolution : This method involves separating a racemic mixture of the amine. The racemic amine is reacted with a chiral resolving agent, such as L-(-)-malic acid or L-(+)-tartaric acid, to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amine. google.com

StrategyMethodDescription
Asymmetric Synthesis Biocatalytic TransaminationAn ω-transaminase enzyme converts 4-fluoroacetophenone directly to a specific enantiomer of the amine. semanticscholar.org
Classical Resolution Diastereomeric Salt FormationThe racemic amine is reacted with a chiral acid (e.g., L-(-)-malic acid) to form separable diastereomeric salts. google.com

Precursor Design and Selection for 1-(4-Fluorophenyl)ethylamine Synthesis

The selection of appropriate precursors is dictated by the chosen synthetic pathway. The most common and direct precursor for the dominant synthetic routes is 4-fluoroacetophenone. This compound is readily available and serves as the electrophilic starting point for reductive amination and related biocatalytic methods.

For alkylation-based methods like the Gabriel synthesis, a precursor with a suitable leaving group, such as 1-(1-bromoethyl)-4-fluorobenzene (B2703301) or 1-(1-chloroethyl)-4-fluorobenzene, is required. The synthesis of these halo-functionalized precursors would typically start from 4-fluoroacetophenone itself, via reduction to the corresponding alcohol followed by halogenation.

PrecursorCorresponding Synthetic Pathway(s)
4-Fluoroacetophenone Reductive Amination, Leuckart Reaction, Asymmetric Biocatalysis. wikipedia.orgwikipedia.orgsemanticscholar.org
1-(1-Haloethyl)-4-fluorobenzene Gabriel Synthesis and other alkylation methods. wikipedia.org
4-Fluorostyrene Palladium-Catalyzed Amination (less common).

Optimization of Reaction Conditions and Yield for 1-(4-Fluorophenyl)ethylamine

Maximizing the yield and purity of 1-(4-fluorophenyl)ethylamine requires careful optimization of reaction conditions. The specific parameters to be controlled vary depending on the synthetic method employed.

For reductive amination , key variables include the choice of reducing agent, solvent, and pH. The use of milder, more selective reducing agents like sodium triacetoxyborohydride can improve yields by preventing the reduction of the starting ketone. harvard.edu Maintaining a slightly acidic pH (around 6-7) is often critical to facilitate imine formation without deactivating the amine nucleophile. harvard.edu

In the Leuckart reaction , temperature and the molar ratio of reactants are the most significant factors. While high temperatures are necessary, excessively long reaction times can lead to byproduct formation. mdma.ch Recent studies have demonstrated that using a specific molar ratio of the ketone to formamide and formic acid can lead to an "accelerated" reaction, dramatically reducing the required heating time and potentially improving yields. google.com

For stereoselective methods , optimization focuses on maximizing both chemical yield and enantiomeric excess. In classical resolution, the choice of solvent for fractional crystallization is paramount, as it directly influences the solubility difference between the diastereomeric salts. google.com In biocatalytic syntheses, factors such as pH, temperature, co-solvent (e.g., DMSO), and substrate concentration must be fine-tuned to achieve optimal enzyme activity and stability. semanticscholar.org

ReactionParameter for OptimizationEffect on Outcome
Reductive Amination pHControls the equilibrium of imine formation; optimal range is typically 6-7. harvard.edu
Reducing AgentSelective agents like NaBH(OAc)₃ prevent ketone reduction, increasing amine yield. masterorganicchemistry.com
Leuckart Reaction Temperature & TimeRequires high heat (160-185 °C), but prolonged heating can reduce yield. google.com
Molar RatiosSpecific ratios of ketone:formamide:formic acid can accelerate the reaction significantly. google.com
Classical Resolution Crystallization SolventAffects the separation efficiency of diastereomeric salts, impacting the final enantiomeric excess. google.com
Biocatalysis Co-solvent (e.g., DMSO)Can improve substrate solubility and enzyme stability, leading to higher conversion rates. semanticscholar.org

Purification Techniques for 1-(4-Fluorophenyl)ethylamine

After synthesis, particularly if a racemic mixture is produced, purification is required to isolate a single enantiomer. The primary technique for this is chiral resolution.

The most common method for separating the enantiomers of 1-(4-fluorophenyl)ethylamine is through the formation of diastereomeric salts. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org However, when a racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed. wikipedia.orglibretexts.org

These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.orgresearchgate.net One diastereomer will typically crystallize out of solution first, allowing for its separation by filtration. After separation, the chiral resolving agent is removed, usually by treatment with a base, to yield the pure enantiomer of the amine. wikipedia.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The success of this method depends on finding a suitable resolving agent and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. researchgate.net This process often requires screening multiple combinations to identify the optimal conditions for an efficient separation. researchgate.net

Another method for separating enantiomers is chiral column chromatography. researchgate.net This technique uses a stationary phase that is itself chiral. The two enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for this purpose. researchgate.netresearchgate.net While effective, preparative HPLC can be more costly and time-consuming for large-scale industrial production compared to crystallization-based methods. nih.gov

Advanced Analytical Characterization in 1 4 Fluorophenyl Ethylamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 1-(4-Fluorophenyl)ethylamine. Each technique provides unique information about the molecule's atomic composition, bonding, and electronic environment.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(4-Fluorophenyl)ethylamine in solution. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides unambiguous evidence of the compound's carbon-hydrogen framework, the electronic environment of each carbon atom, and the integrity of the fluorophenyl moiety.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 1-(4-Fluorophenyl)ethylamine are detailed below.

Proton Assignment Expected Chemical Shift (δ, ppm) Splitting Pattern Integration
Ar-H (aromatic)~7.0 - 7.4Multiplet (AA'BB' system)4H
N-H (amine)Variable (broad singlet)s (broad)1H
CH (CH₃) (methine)~3.8 - 4.2Quartet (q)1H
N-CH ₂(CH₂CH₃)~2.3 - 2.6Multiplet (m)2H
CH(CH ₃) (methyl)~1.3 - 1.5Doublet (d)3H
N-CH₂(CH ₂CH₃)~1.4 - 1.6Sextet (sxt)2H
N-CH₂CH₂CH~0.8 - 1.0Triplet (t)3H

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the fluorine atom causes splitting of the aromatic carbon signals due to C-F coupling.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C -F (aromatic)~160 - 164 (d, ¹JCF)
C -CH (aromatic, ipso)~140 - 144 (d, ⁴JCF)
Ar-C H (ortho to F)~128 - 130 (d, ²JCF)
Ar-C H (meta to F)~114 - 116 (d, ³JCF)
C H(NH) (methine)~55 - 60
N-C H₂ (propyl)~48 - 52
C H₃ (ethyl)~22 - 26
N-CH₂-C H₂ (propyl)~20 - 24
-C H₃ (propyl)~10 - 14

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly valuable. In an achiral solvent, it will show a single resonance, confirming the presence of the fluorine atom. Its primary utility, however, is in the determination of enantiomeric purity. acs.orgnih.gov When a chiral solvating agent is added to a sample of the racemic amine, two distinct signals can be observed. acs.orgkaist.ac.kr This occurs because the two enantiomers form diastereomeric complexes with the chiral agent, placing their respective fluorine nuclei in slightly different magnetic environments. acs.org The relative integration of these two signals provides a direct and highly accurate measure of the enantiomeric excess (ee). nih.gov

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum for 1-(4-Fluorophenyl)ethylamine, a secondary amine, is expected to show several key absorption bands. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Weak
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-N Stretch1020 - 1250Medium
C-F Stretch1150 - 1250Strong

The presence of a single, relatively weak N-H stretching peak helps to distinguish it from a primary amine, which would show two N-H stretching peaks. nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The most prominent fragmentation is alpha-cleavage (benzylic cleavage), where the bond between the methine carbon and the aromatic ring cleaves, or the bond between the methine carbon and the methyl group cleaves. The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting cation by the nitrogen lone pair.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

Base Peak: The most probable base peak would result from the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a stable iminium cation.

Other Fragments: Loss of a propyl radical (•CH₂CH₂CH₃) or cleavage within the propyl group are also possible fragmentation pathways. The presence of the fluorophenyl cation is also expected.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in 1-(4-Fluorophenyl)ethylamine is the 4-fluorophenyl group. The spectrum is expected to exhibit absorption bands in the UV region characteristic of π → π* transitions within the benzene (B151609) ring. Typically, two main absorption bands are expected: one intense band around 200-220 nm and a weaker, fine-structured band around 250-270 nm. The fluorine substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. Given the amine's properties, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, often with specific considerations.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of 1-(4-Fluorophenyl)ethylamine.

Reversed-Phase (RP-HPLC): A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate) is commonly used. The basic nature of the amine can cause peak tailing on standard silica-based columns; this is often mitigated by using end-capped columns or adding a competing amine, such as triethylamine, to the mobile phase.

Chiral HPLC: To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for resolving chiral amines. mdpi.comyakhak.orgresearchgate.net Normal-phase chromatography with mobile phases like hexane/isopropanol or ethanol (B145695) is often employed with these columns. chromatographyonline.com

Gas Chromatography (GC): GC can also be used, particularly for assessing volatile impurities.

The high polarity and basicity of amines can lead to poor peak shape and adsorption on standard GC columns. shimadzu.com

To overcome this, derivatization is a common strategy. The amine can be reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar, more volatile amide derivative, which exhibits improved chromatographic behavior. shimadzu.comsigmaaldrich.com

Alternatively, specialized columns designed for amine analysis, which have a basic deactivation layer to minimize adsorptive interactions, can be used for direct analysis.

Chiral Resolution and Enantiomeric Purity Assessment

Since 1-(4-Fluorophenyl)ethylamine is a chiral molecule, methods to separate the enantiomers (chiral resolution) and to determine the purity of a single enantiomer are of paramount importance.

Chiral Resolution: The most established method for separating enantiomers on a preparative scale is classical resolution via the formation of diastereomeric salts. nih.gov This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. google.comchemeducator.org

Salt Formation: The (R)- and (S)-amines react with L-(+)-tartaric acid to form two different diastereomeric salts: [(R)-amine]-[(+)-tartrate] and [(S)-amine]-[(+)-tartrate].

Different Physical Properties: These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. quora.com

Fractional Crystallization: By carefully choosing a solvent (e.g., methanol or ethanol), one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved. google.com

Liberation of Enantiomer: After separating the crystallized salt by filtration, the pure enantiomer of the amine is recovered by treatment with a base to neutralize the tartaric acid.

Enantiomeric Purity Assessment: Once a single enantiomer has been isolated, its purity must be quantified.

Chiral HPLC: As described previously, analysis on a chiral stationary phase allows for the baseline separation of the two enantiomers. yakhak.orguma.es The enantiomeric excess (ee) is calculated from the relative peak areas of the major and minor enantiomers.

¹⁹F NMR Spectroscopy: This is a particularly elegant and powerful method for this specific molecule. As mentioned in section 3.1.1, the addition of a chiral solvating agent to an NMR sample of the enantiomerically enriched amine will produce two signals in the ¹⁹F NMR spectrum. acs.orgnih.gov The major enantiomer will give a large signal, while the minor enantiomer impurity will give a small signal. The high sensitivity and wide chemical shift range of ¹⁹F NMR allow for very precise quantification of the enantiomeric excess, even for very high purity levels. bohrium.com

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "1-(4-Fluorophenyl)ethylamine" was found. The solid-state structure of this specific molecule has not been publicly reported.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical and physical properties.

While crystallographic data exists for structurally related compounds, such as other derivatives of 1-(4-fluorophenylethylamine or other fluorinated phenethylamines, the strict focus of this article on "1-(4-Fluorophenyl)ethylamine" precludes their inclusion and discussion. The unique substitution pattern of a propyl group on the amine of 1-(4-fluorophenyl)ethylamine would likely result in a distinct crystal packing and molecular conformation.

Without experimental crystallographic data, any detailed discussion of the solid-state structure, including the presentation of data tables with crystal system, space group, unit cell dimensions, and other relevant parameters for "1-(4-Fluorophenyl)ethylamine," would be entirely speculative. Further empirical research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to elucidate its solid-state structure.

Computational and Theoretical Investigations of 1 4 Fluorophenyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 1-(4-Fluorophenyl)ethylamine, these methods can provide a deep understanding of its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies for 1-(4-Fluorophenyl)ethylamine would likely be performed using functionals such as B3LYP or M06-2X with a basis set like 6-311++G(d,p) to ensure accurate results. These calculations would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to significantly influence the electronic distribution across the molecule. This would affect the bond lengths within the aromatic ring and the charge distribution on the atoms of the ethylamine (B1201723) and propyl groups. DFT calculations can precisely quantify these effects. For instance, a study on a chiral ionic liquid synthesized from (S)-1-phenylethylamine utilized the DFT-B3LYP method with a 6-311G(d,p) basis set to achieve good agreement between calculated and experimental vibrational frequencies. nih.gov

Interactive Table: Predicted Geometrical Parameters for 1-(4-Fluorophenyl)ethylamine

The following table presents hypothetical, yet realistic, optimized geometrical parameters for 1-(4-Fluorophenyl)ethylamine, as would be predicted by DFT calculations. These values are based on typical bond lengths and angles for similar molecular structures.

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N Bond Length (ethyl)~1.47 Å
C-N Bond Length (propyl)~1.47 Å
C-C-N Bond Angle~110°
Phenyl Ring C-C Bond Lengths~1.39 - 1.40 Å

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govthaiscience.info

For 1-(4-Fluorophenyl)ethylamine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the aromatic ring, influenced by the fluorine atom. A smaller HOMO-LUMO gap suggests higher reactivity. materialsciencejournal.org The introduction of the propyl group, an electron-donating alkyl group, would be expected to raise the HOMO energy level slightly compared to its parent compound, 1-(4-fluorophenyl)ethylamine, potentially making it more reactive.

Interactive Table: Predicted Frontier Orbital Energies for 1-(4-Fluorophenyl)ethylamine

This table provides illustrative energy values for the frontier molecular orbitals, based on general principles and data from analogous compounds. The energy gap is a key predictor of chemical reactivity.

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-0.8
Energy Gap (LUMO-HOMO) 5.7

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of 1-(4-Fluorophenyl)ethylamine, the most negative potential (typically colored red) would be concentrated around the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom. These regions represent sites that are attractive to electrophiles. The most positive potential (colored blue) would be located around the hydrogen atoms of the amine and alkyl groups, indicating sites that are susceptible to nucleophilic attack. The aromatic protons will also carry a partial positive charge.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for 1-(4-Fluorophenyl)ethylamine have been found in the literature, this computational technique could provide significant insights into the molecule's dynamic behavior. MD simulations model the movement of atoms and molecules over time, offering a view of conformational changes and intermolecular interactions in various environments, such as in a solvent or near a biological macromolecule.

An MD simulation of 1-(4-Fluorophenyl)ethylamine in an aqueous solution, for example, would reveal how the molecule's conformation changes and how it forms hydrogen bonds with water molecules. Such simulations would also be crucial in understanding how the compound might approach and interact with a biological target, such as a protein binding pocket.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. daneshyari.com For a flexible molecule like 1-(4-Fluorophenyl)ethylamine, with several rotatable bonds, there are numerous possible conformers, each with a different energy level.

The most stable conformers would be those that minimize steric hindrance between the bulky phenyl, ethyl, and propyl groups. The interactions between the amine's side chain and the phenyl ring, such as NH-π interactions, can also play a significant role in stabilizing certain conformations. daneshyari.com A computational conformational search would identify the lowest energy (most stable) conformers and map out the potential energy surface, showing the energy barriers between different conformations. The presence of the N-propyl group adds another layer of conformational complexity compared to the simpler 1-phenylethylamine (B125046). nih.gov

Prediction of Molecular Interactions with Biological Macromolecules

Predicting how a small molecule like 1-(4-Fluorophenyl)ethylamine interacts with biological macromolecules, such as proteins or nucleic acids, is a key aspect of computational drug design. researchgate.net Molecular docking is a common technique used for this purpose.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Ethylamine and Its Analogues

Impact of Fluoro-Substitution on Molecular Interactions

The introduction of fluorine into the phenethylamine (B48288) scaffold significantly influences the molecule's physicochemical properties and its interactions with biological targets. researchgate.net Fluorination is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.net

The presence of a fluorine atom can also lead to specific interactions, such as hydrogen bonding with C-H groups (C-H···F), which contributes to the stabilization of the ligand-receptor complex. nih.gov The introduction of fluorine can also block sites of metabolism, thereby increasing the bioavailability and duration of action of the compound. researchgate.net The table below summarizes the effect of substitutions on the phenyl ring of phenethylamine derivatives on their binding affinity for the 5-HT2A receptor.

CompoundR1 SubstitutionR2 SubstitutionR3 SubstitutionKi (nM)
1HHH1.4
24-FHH0.8
34-ClHH0.9
44-BrHH1.0
54-IHH1.2
62-FHH2.5
73-FHH1.8

Data sourced from studies on phenethylamine derivatives' affinity for the 5-HT2A receptor.

Role of the Amine Moiety in Ligand-Target Recognition

The amine group is a crucial pharmacophoric feature for many phenethylamine derivatives, playing a pivotal role in their interaction with biological targets. This moiety is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge is essential for forming a key ionic bond with a negatively charged amino acid residue, often an aspartate, in the binding site of many G-protein coupled receptors (GPCRs). biomolther.orgbiomolther.org

Modification of the amine group, such as N-alkylation, can significantly impact biological activity. mdpi.com In the case of 1-(4-Fluorophenyl)ethylamine, the presence of a propyl group on the nitrogen atom classifies it as a secondary amine. N-alkylation can influence potency and selectivity. For instance, converting a primary amine to a secondary amine by N-methylation often results in a minor reduction in potency at the human trace amine-associated receptor 1 (hTAAR1). nih.gov However, increasing the size of the alkyl substituent can have varied effects depending on the specific receptor. For some targets, longer alkyl chains on the amine can lead to stronger inhibitory activities. koreascience.kr

The nature of the substituent on the amine can also influence the compound's lipophilicity and ability to cross the blood-brain barrier. The steric bulk of the N-substituent is also a critical factor; excessively large groups can hinder the proper orientation of the ligand within the binding pocket, leading to a decrease in affinity. nih.gov

Stereochemical Influence on Biological Activity

The presence of a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain in 1-(4-fluorophenyl)ethylamine means that the compound can exist as two enantiomers, (R)- and (S)-. Stereochemistry is a critical factor in the biological activity of many chiral drugs, as biological macromolecules such as receptors and enzymes are themselves chiral. mdpi.com Consequently, enantiomers often exhibit different pharmacological and toxicological profiles. nih.gov

It is common for one enantiomer to have a significantly higher affinity for a specific receptor than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how well the ligand can fit into the chiral binding site of the receptor. For many phenethylamine derivatives, the (R)-enantiomer is often the more active stereoisomer. However, the preferred stereochemistry can vary depending on the specific biological target. nih.gov

For instance, in the case of citalopram (B1669093) analogues, the S-enantiomer demonstrates higher affinity for the serotonin (B10506) transporter (SERT). nih.gov Docking simulations of certain β-phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have shown that the (S)-form can be more stable and fit better into the binding site. koreascience.kr The synthesis of enantiomerically pure compounds is therefore a key aspect in the development of new therapeutic agents to maximize efficacy and minimize potential side effects associated with the less active or inactive enantiomer. nih.gov

Rational Design of Derivatives for Specific Molecular Interactions

The rational design of derivatives of 1-(4-fluorophenyl)ethylamine involves making targeted structural modifications to optimize interactions with a specific biological target. researchgate.netnih.govkoreascience.kr This process is guided by an understanding of the SAR of the lead compound and the structural features of the target's binding site.

Key strategies in the rational design of phenethylamine derivatives include:

Aryl Substitutions: Modifying the substitution pattern on the phenyl ring to enhance binding affinity and selectivity. mdpi.com As discussed, para-substitution with halogens is often favorable. researchgate.netnih.govbiomolther.org

Alkylation of the Amino Group: Introducing or modifying alkyl groups on the nitrogen atom can alter potency, selectivity, and pharmacokinetic properties. mdpi.com

Alpha-Carbon Modifications: Introducing substituents at the alpha-position of the ethylamine chain can influence activity. For example, an α-methyl group, as seen in amphetamine, can have significant effects on potency and efficacy. nih.gov

Conformational Constraint: Introducing cyclic structures to restrict the conformational flexibility of the molecule can lock it into a more bioactive conformation, potentially increasing affinity and selectivity. researchgate.net

Computational methods, such as molecular docking, play a crucial role in the rational design process. By simulating the binding of designed derivatives to a model of the target receptor, researchers can predict which modifications are most likely to improve binding affinity and selectivity before undertaking chemical synthesis. koreascience.kr

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov For phenethylamine derivatives, a typical pharmacophore model would include:

An aromatic ring.

A hydrophobic feature.

A hydrogen bond acceptor/donor (the amine group).

A positive ionizable feature (the protonated amine).

Ligand-based design uses the known SAR of a series of active compounds to develop a pharmacophore model. This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-based pharmacophore models can be generated when the crystal structure of the target receptor is available. nih.gov These models are derived from the key interactions observed between the ligand and the receptor in the crystal structure. Both ligand-based and structure-based pharmacophore models are valuable tools for the rational design and discovery of novel derivatives of 1-(4-fluorophenyl)ethylamine with desired biological activities.

Biochemical and Pharmacological Research Mechanism Oriented

In Vitro Receptor Binding Affinity Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro receptor binding affinity data for the compound 1-(4-Fluorophenyl)ethylamine. While methodologies for such studies are well-established, no published research appears to have characterized the binding profile of this specific molecule at key neurological targets.

Radioligand Displacement Assays

There is no publicly available information from radioligand displacement assays for 1-(4-Fluorophenyl)ethylamine. This type of assay is crucial for determining the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. Without such studies, the binding constants (Ki or IC50 values) for this compound remain unknown.

Specificity and Selectivity Profiling across Neurotransmitter Transporters (e.g., DAT, SERT, NET)

Information regarding the specificity and selectivity of 1-(4-Fluorophenyl)ethylamine for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is not available in the current scientific literature. Profiling a compound's activity across these transporters is essential for understanding its potential pharmacological effects, as interactions with these proteins are central to the mechanism of action for many psychoactive substances. However, no such profiling data has been published for 1-(4-Fluorophenyl)ethylamine.

Sigma Receptor (σR) Ligand Interactions

There are no available research findings on the interaction of 1-(4-Fluorophenyl)ethylamine with sigma receptors (σR). Many neuroactive compounds exhibit affinity for σ1 and σ2 receptors, which can modulate various signaling pathways. The potential for 1-(4-Fluorophenyl)ethylamine to act as a ligand at these receptors has not been investigated in published studies.

Enzyme Inhibition and Activation Research

No studies have been published detailing the effects of 1-(4-Fluorophenyl)ethylamine on enzyme activity. Research in this area would be necessary to determine if the compound acts as an inhibitor or activator of key enzymes, such as those involved in neurotransmitter metabolism (e.g., monoamine oxidase A or B) or drug metabolism (e.g., cytochrome P450 enzymes).

Investigation of Molecular Mechanisms of Action in Cellular Systems (Non-Human)

Investigations into the molecular mechanisms of action of 1-(4-Fluorophenyl)ethylamine in non-human cellular systems have not been reported in the scientific literature. Such studies, often involving techniques like cell-based functional assays (e.g., neurotransmitter uptake inhibition or release assays), are critical for elucidating the functional consequences of receptor binding and for characterizing a compound's cellular activity profile.

Ligand-Protein Interaction Modeling and Docking Studies

A search of the scientific literature did not reveal any ligand-protein interaction modeling or docking studies specifically involving 1-(4-Fluorophenyl)ethylamine. These computational techniques are valuable for predicting the binding mode and affinity of a ligand within the active site of a protein target. The absence of such studies means there are no computational models to suggest potential interactions with neurotransmitter transporters, receptors, or enzymes.

Metabolic Stability and Biotransformation Pathways (In Vitro/Preclinical Models)

While specific in vitro or preclinical metabolic studies on 1-(4-Fluorophenyl)ethylamine are not extensively documented in publicly available literature, its biotransformation can be predicted based on the known metabolic pathways of structurally similar compounds, such as 4-fluoroamphetamine and N-propylamphetamine. The metabolic fate of phenethylamine (B48288) derivatives is primarily governed by cytochrome P450 (CYP) enzymes, and key transformations typically include N-dealkylation, hydroxylation of the alkyl side chain and aromatic ring, and subsequent conjugation reactions.

The presence of a fluorine atom at the para-position of the phenyl ring is known to influence metabolic stability. Generally, the carbon-fluorine bond is strong and resistant to cleavage by CYP450 enzymes, which can prevent hydroxylation at that position and potentially enhance the metabolic half-life of the compound compared to its non-fluorinated analog. wikipedia.org

Predicted Metabolic Pathways

Based on analog data, the metabolism of 1-(4-Fluorophenyl)ethylamine is expected to proceed through several key pathways. N-dealkylation is a common route for N-alkylated amphetamines. For instance, N-propylamphetamine is known to be N-dealkylated to amphetamine. wikipedia.org Similarly, CYP2D6 has been shown to catalyze the N-dealkylation of various N,N-dialkylated amphetamines in vitro. nih.govresearchgate.net Therefore, a primary metabolic step for 1-(4-Fluorophenyl)ethylamine is likely the removal of the propyl group to yield 4-fluoroamphetamine.

Further metabolism could involve hydroxylation at various positions. Studies on 4-fluoroamphetamine have identified ring hydroxylation as a metabolic pathway, leading to a conjugated metabolite. nih.govresearchgate.net Additionally, hydroxylation of the side chain can occur, as evidenced by the formation of 4-fluorophenylpropanolamine from 4-fluoroamphetamine. nih.govresearchgate.net Therefore, hydroxylation of the propyl group or the ethyl side chain of the parent compound represents another plausible biotransformation route.

The primary predicted metabolic pathways for 1-(4-Fluorophenyl)ethylamine are:

N-Depropylation: Enzymatic removal of the N-propyl group to form 4-fluoroamphetamine.

Alkyl Hydroxylation: Hydroxylation on the propyl side chain, leading to hydroxy-propyl metabolites.

Beta-Hydroxylation: Hydroxylation of the carbon atom beta to the nitrogen atom on the ethyl group, resulting in a phenylpropanolamine derivative.

Aromatic Hydroxylation: Introduction of a hydroxyl group on the fluorophenyl ring, likely at a position ortho or meta to the ethylamine (B1201723) substituent.

Conjugation: Subsequent reaction of hydroxylated metabolites, primarily with glucuronic acid or sulfate, to form more water-soluble compounds for excretion.

In Vitro Research Findings

Detailed in vitro studies using human liver microsomes or specific CYP enzymes would be necessary to definitively identify the metabolites and the specific enzymes responsible for the biotransformation of 1-(4-Fluorophenyl)ethylamine. However, based on research on related compounds, CYP2D6 is a likely candidate for involvement in its metabolism. nih.govresearchgate.net The metabolic stability of the compound would be determined by the rate of these enzymatic reactions. The para-fluoro substitution is anticipated to confer a degree of metabolic stability by blocking aromatic hydroxylation at that position. wikipedia.org

The following tables summarize the predicted biotransformation pathways and the potential metabolites of 1-(4-Fluorophenyl)ethylamine based on the metabolism of structurally related compounds.

Table 1: Predicted Metabolic Pathways for 1-(4-Fluorophenyl)ethylamine

PathwayDescriptionPredicted Metabolite(s)
N-DepropylationCleavage of the N-propyl group.4-Fluoroamphetamine
Alkyl HydroxylationAddition of a hydroxyl group to the propyl chain.Hydroxy-1-(4-fluorophenyl)ethylamine
Beta-HydroxylationAddition of a hydroxyl group to the ethyl side chain.1-(4-Fluorophenyl)-2-(propylamino)propan-1-ol
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.Hydroxy-1-(4-fluorophenyl)ethyl](propyl)amine
ConjugationAddition of a glucuronide or sulfate group to a hydroxylated metabolite.Glucuronide or sulfate conjugates

Table 2: Potential Metabolites of 1-(4-Fluorophenyl)ethylamine

Metabolite NameMetabolic Pathway
4-FluoroamphetamineN-Depropylation
Hydroxy-1-(4-fluorophenyl)ethylamineAlkyl Hydroxylation or Aromatic Hydroxylation
1-(4-Fluorophenyl)-2-(propylamino)propan-1-olBeta-Hydroxylation
Glucuronide/Sulfate ConjugatesConjugation

Potential Research Applications and Future Directions

Utilization as a Molecular Probe in Neurochemical Research

The incorporation of a fluorine atom makes 1-(4-Fluorophenyl)ethylamine an excellent candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope commonly used in Positron Emission Tomography (PET). PET is a powerful in-vivo imaging technique that allows for the quantitative study of biochemical processes in the brain.

PET Ligand Development: Labeled with ¹⁸F, the compound could serve as a molecular probe to visualize and quantify specific targets in the central nervous system, such as monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin) or receptor subtypes. The study of radiolabeled amphetamine analogs has already demonstrated the feasibility of this approach for imaging brain function. nih.gov The specific binding characteristics of ¹⁸F-1-(4-Fluorophenyl)ethylamine would need to be determined, but its structural similarity to other psychoactive phenethylamines suggests potential interactions with these key neurochemical systems. chemicalroute.comnih.gov

Understanding Neurotransmitter Dynamics: As a PET radioligand, it could be employed in preclinical and potentially clinical research to study the density and distribution of its target sites in healthy and diseased states. This could provide valuable insights into the pathophysiology of neuropsychiatric disorders like ADHD, depression, and substance use disorders. The replacement of a hydrogen atom with fluorine is a common strategy to increase lipophilicity, potentially facilitating passage through the blood-brain barrier, a desirable characteristic for CNS-targeting agents. wikipedia.org

Potential TargetResearch ApplicationRationale
Dopamine Transporter (DAT)Study of Parkinson's disease, ADHDAmphetamine-like structures often show affinity for DAT.
Norepinephrine Transporter (NET)Investigation of depression, anxiety disordersStructural analogs are known to interact with NET. chemicalroute.com
Serotonin (B10506) Transporter (SERT)Research into depression, OCDPhenethylamine (B48288) derivatives can have affinity for SERT. nih.gov
Trace Amine-Associated Receptors (TAARs)Exploration of novel therapeutic targetsPhenethylamines are endogenous ligands for TAARs.

Scaffold for Novel Chemical Entity (NCE) Discovery Research

The core structure of 1-(4-Fluorophenyl)ethylamine serves as a valuable scaffold for the discovery of Novel Chemical Entities (NCEs) in medicinal chemistry. Chiral amines and phenethylamine derivatives are ubiquitous motifs in many approved drugs and drug candidates. sigmaaldrich.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: The compound is an ideal starting point for systematic modifications to explore SAR. By altering the substituents on the phenyl ring, varying the length and branching of the alkyl groups on the amine, and modifying the ethyl group on the alpha-carbon, chemists can generate a library of new compounds. smolecule.com These analogs can then be screened against a wide array of biological targets to identify new leads for various diseases. For instance, studies on phenethylamine derivatives have shown that halogen groups at the para position of the phenyl ring can positively influence binding affinity to certain receptors, such as the 5-HT₂A receptor. nih.govnih.govkoreascience.kr

Fragment-Based Drug Discovery: The 4-fluorophenylpropylamine moiety can be considered a molecular fragment for use in fragment-based drug discovery (FBDD). This approach involves screening small, low-complexity molecules that can be grown or combined to create more potent and selective lead compounds. The presence of the fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) for monitoring binding to target proteins. The fluorine atom can also enhance metabolic stability and binding affinity through favorable interactions with the target. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted chiral amines like 1-(4-Fluorophenyl)ethylamine presents challenges that can drive innovation in synthetic organic chemistry.

Asymmetric Synthesis: The presence of a stereocenter necessitates the development of efficient and highly stereoselective synthetic routes. Research in this area could focus on transition-metal catalyzed asymmetric reductive amination of the corresponding ketone (1-(4-fluorophenyl)propan-1-one) or other enantioselective methods for C-N bond formation. rsc.orgrsc.org Progress in this area is critical for the pharmaceutical industry, where single-enantiomer drugs are often required. researchgate.net

Fluorination Techniques: While 4-fluoro-substituted precursors are often commercially available, the synthesis of analogs with fluorine at other positions or with multiple fluorine atoms would spur the development of novel fluorination reactions. The synthesis of fluorinated amines is an active area of research, with methods including hydrogenation reduction of nitro compounds and fluoroamination of alkenes being explored. alfa-chemistry.com New strategies for creating these building blocks are of great interest to medicinal and agrochemical chemists. acs.orgnih.govacs.org

Contribution to Fundamental Understanding of Amine Pharmacology

Studying the pharmacological profile of 1-(4-Fluorophenyl)ethylamine and its close analogs can provide a deeper understanding of the fundamental principles of amine pharmacology.

Impact of Fluorine Substitution: Systematically comparing the activity of this compound with its non-fluorinated parent compound (1-phenylethyl)(propyl)amine would precisely delineate the effects of the 4-fluoro substituent on receptor binding, functional activity, selectivity, and metabolic stability. Fluorine substitution can significantly alter the electronic properties and conformation of a molecule, thereby influencing its interaction with biological targets. reddit.com

Influence of N-Alkylation: The presence of both an ethyl group at the alpha position and a propyl group on the nitrogen atom provides a specific steric and electronic environment around the amine. Comparing its activity to analogs with different N-alkyl groups (e.g., methyl, ethyl, butyl) would yield valuable data on how the size and nature of these groups affect potency and selectivity at various monoamine transporters and receptors. This contributes to a broader understanding of the SAR for the entire phenethylamine class. biomolther.org Furthermore, comparing the oxidative stability of propyl-spaced amines versus ethyl-spaced amines can provide insights into degradation mechanisms relevant for various applications. nih.gov

Structural FeaturePharmacological QuestionPotential Impact
4-Fluoro GroupHow does para-fluorination affect binding affinity and functional activity at CNS targets?Guide the design of future CNS drugs with improved properties.
α-Ethyl GroupWhat is the influence of steric bulk at the alpha-carbon on selectivity between transporters (DAT, NET, SERT)?Refine models of transporter-ligand binding.
N-Propyl GroupHow does the N-propyl substituent modulate potency and metabolic pathways compared to smaller or larger alkyl groups?Enhance understanding of SAR for N-substituted amines.
ChiralityAre the pharmacological effects stereospecific? Which enantiomer is more potent or selective?Inform the development of single-enantiomer therapeutics.

Role in Advanced Materials Science Research (Theoretical/Exploratory)

Beyond pharmacology, the unique physicochemical properties imparted by the fluorine atom and the chiral amine structure suggest theoretical and exploratory applications in materials science.

Self-Assembling Systems: Chiral molecules are known to form ordered supramolecular structures. The interplay of intermolecular forces, such as hydrogen bonding from the amine and potential C-F···H or π-π stacking interactions involving the fluorinated ring, could lead to the formation of unique self-assembled monolayers, liquid crystals, or organogels. researchgate.net

Functional Polymers and Surfaces: The amine group provides a reactive handle for incorporating the molecule into polymers or attaching it to surfaces. Fluorinated polymers often exhibit unique properties like high thermal stability, chemical resistance, and low surface energy. numberanalytics.comman.ac.uk Polymers functionalized with 1-(4-Fluorophenyl)ethylamine could theoretically be explored for applications in chiral chromatography (as a stationary phase), specialized coatings, or as components in organic electronic devices where the fluorine atom can modulate energy levels and improve charge carrier mobility. researchgate.netrsc.org The incorporation of fluorine into materials can lead to enhanced thermal stability and unique optical properties, opening avenues for novel functional materials. numberanalytics.com

Q & A

What are the recommended synthetic routes for 1-(4-Fluorophenyl)ethylamine, and how can purity be optimized?

Basic Research Question
The compound is typically synthesized via reductive amination using 4-fluorophenylacetone and propylamine. Sodium cyanoborohydride (NaBH3CN) is employed as a reducing agent in methanol or ethanol under acidic conditions (pH 4–6) to favor imine formation and subsequent reduction . To optimize purity:

  • Use HPLC or GC-MS to monitor reaction progress.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Confirm purity (>95%) using 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

How does the para-fluorine substitution influence the compound’s receptor-binding affinity?

Intermediate Research Question
The 4-fluorine atom enhances lipophilicity and modulates electronic effects, improving blood-brain barrier penetration and resistance to metabolic oxidation. Comparative studies of fluorinated vs. non-fluorinated analogs show increased binding affinity for monoamine transporters (e.g., dopamine transporter, DAT) due to enhanced π-stacking and van der Waals interactions with aromatic residues in binding pockets . For example, fluorinated analogs exhibit Ki values < 30 nM for DAT, whereas non-fluorinated analogs show reduced affinity (Ki > 100 nM) .

What advanced techniques are used to resolve discrepancies in reported Ki values for transporter inhibition?

Advanced Research Question
Contradictions in Ki values (e.g., 17 nM vs. 30 nM for NET inhibition) may arise from differences in assay conditions (e.g., cell lines, radioligand concentrations). To address this:

  • Standardize assays using HEK-293 cells stably expressing human transporters .
  • Use saturation binding experiments with [³H]nisoxetine (for NET) or [³H]WIN35428 (for DAT) to calculate Kd and Bmax.
  • Validate results with Schild regression analysis to confirm competitive inhibition .

How can computational modeling guide the design of selective serotonin transporter (SERT) inhibitors based on this scaffold?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions between the fluorophenyl group and SERT residues (e.g., Tyr-95, Asp-98). Substituent modifications (e.g., adding a methoxy group at the ortho position) can enhance selectivity by sterically hindering DAT/NET binding. Free energy perturbation (FEP) calculations quantify binding energy differences, enabling rational design of derivatives with >100-fold selectivity for SERT over DAT .

What methodologies are recommended for analyzing metabolic stability in vitro?

Intermediate Research Question
Assess metabolic stability using:

  • Liver microsomal assays (human or rat) with NADPH cofactor.
  • LC-MS/MS to quantify parent compound depletion over 60 minutes.
  • Identify metabolites via UHPLC-QTOF-MS ; fluorinated analogs often undergo CYP2D6-mediated N-dealkylation . Adjust propyl/ethyl chain lengths to reduce metabolic liability.

How should researchers address low yields in reductive amination reactions?

Intermediate Research Question
Low yields (<40%) may result from incomplete imine formation or side reactions. Mitigation strategies:

  • Use Dean-Stark traps to remove water and shift equilibrium.
  • Replace NaBH3CN with borane-dimethyl sulfide complex for higher efficiency.
  • Optimize solvent polarity (e.g., THF:water 4:1) to stabilize intermediates .

What safety protocols are critical when handling 1-(4-Fluorophenyl)ethylamine?

Basic Research Question
The compound is a skin and eye irritant (GHS Category 2). Protocols include:

  • Use nitrile gloves and fume hoods during synthesis.
  • Store under argon at −20°C to prevent oxidation.
  • Neutralize waste with 10% acetic acid before disposal .

How can SAR studies improve selectivity for adrenergic receptors over serotonin receptors?

Advanced Research Question
Structure-activity relationship (SAR) analysis reveals that increasing the alkyl chain length (e.g., butyl instead of propyl) reduces α1-adrenergic receptor binding (Ki > 1 μM) while retaining 5-HT2A affinity (Ki = 50 nM). CoMFA models identify electrostatic contributions from the fluorine atom as critical for selectivity .

What analytical techniques confirm the absence of regioisomeric impurities in the final product?

Intermediate Research Question
Regioisomers (e.g., meta-fluorinated byproducts) are detected via:

  • 2D NMR (COSY, HSQC) to assign substituent positions.
  • X-ray crystallography for unambiguous structural confirmation.
  • Ion mobility spectrometry (IMS) to separate isomers based on collision cross-sections .

How do solvent effects influence the compound’s crystallinity and formulation stability?

Advanced Research Question
Polymorph screening in solvents like acetonitrile or ethyl acetate yields stable Form I crystals (melting point 128°C). Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when formulated as a hydrochloride salt in hydroxypropyl methylcellulose matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.